tert-Butyl (R)-4,4-difluoro-2-formylpyrrolidine-1-carboxylate
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Overview
Description
tert-Butyl ®-4,4-difluoro-2-formylpyrrolidine-1-carboxylate is a chemical compound that features a tert-butyl group, a difluoromethyl group, and a formyl group attached to a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ®-4,4-difluoro-2-formylpyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 4,4-difluoro-2-formylpyrrolidine-1-carboxylate with appropriate reagents under controlled conditions. One common method involves the use of tert-butyl alcohol and difluoromethylating agents in the presence of a base to introduce the difluoromethyl group . The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of tert-Butyl ®-4,4-difluoro-2-formylpyrrolidine-1-carboxylate may involve continuous flow processes to ensure high yield and purity. These processes typically utilize automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ®-4,4-difluoro-2-formylpyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace one or both fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted pyrrolidines with various functional groups.
Scientific Research Applications
tert-Butyl ®-4,4-difluoro-2-formylpyrrolidine-1-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-Butyl ®-4,4-difluoro-2-formylpyrrolidine-1-carboxylate involves its interaction with molecular targets through its functional groups. The difluoromethyl group can participate in hydrogen bonding and electrostatic interactions, while the formyl group can undergo nucleophilic addition reactions . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 4,4-difluoro-2-hydroxypyrrolidine-1-carboxylate: Similar structure but with a hydroxyl group instead of a formyl group.
tert-Butyl 4,4-difluoro-2-methylpyrrolidine-1-carboxylate: Similar structure but with a methyl group instead of a formyl group.
Uniqueness
tert-Butyl ®-4,4-difluoro-2-formylpyrrolidine-1-carboxylate is unique due to the presence of both difluoromethyl and formyl groups, which confer distinct reactivity and potential for diverse applications. The combination of these functional groups allows for specific interactions with biological targets and enhances the compound’s utility in synthetic chemistry .
Properties
Molecular Formula |
C10H15F2NO3 |
---|---|
Molecular Weight |
235.23 g/mol |
IUPAC Name |
tert-butyl (2R)-4,4-difluoro-2-formylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C10H15F2NO3/c1-9(2,3)16-8(15)13-6-10(11,12)4-7(13)5-14/h5,7H,4,6H2,1-3H3/t7-/m1/s1 |
InChI Key |
AOVSULZRHILJIN-SSDOTTSWSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC(C[C@@H]1C=O)(F)F |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C=O)(F)F |
Origin of Product |
United States |
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